molecular formula C6H6FNO B15251960 3-(trans-2-Fluorocyclopropyl)-3-oxopropanenitrile

3-(trans-2-Fluorocyclopropyl)-3-oxopropanenitrile

Cat. No.: B15251960
M. Wt: 127.12 g/mol
InChI Key: KZIMDNDXEZWALA-RFZPGFLSSA-N
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Description

3-(trans-2-Fluorocyclopropyl)-3-oxopropanenitrile is an organic compound characterized by the presence of a fluorocyclopropyl group attached to a nitrile and a ketone functional group. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(trans-2-Fluorocyclopropyl)-3-oxopropanenitrile typically involves the reaction of trans-2-fluorocyclopropylmethanol with appropriate reagents to introduce the nitrile and ketone functionalities. One common method involves the use of cyanogen bromide (BrCN) and a base to convert the alcohol group to a nitrile, followed by oxidation to form the ketone.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(trans-2-Fluorocyclopropyl)-3-oxopropanenitrile can undergo various types of chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted cyclopropyl derivatives.

Scientific Research Applications

3-(trans-2-Fluorocyclopropyl)-3-oxopropanenitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(trans-2-Fluorocyclopropyl)-3-oxopropanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorocyclopropyl group can enhance the compound’s binding affinity and specificity, while the nitrile and ketone groups can participate in various chemical reactions within biological systems.

Comparison with Similar Compounds

Similar Compounds

  • trans-2-Fluorocyclopropylmethanol
  • trans-2-Fluorocyclopropylsulfonylthiophene

Uniqueness

3-(trans-2-Fluorocyclopropyl)-3-oxopropanenitrile is unique due to the combination of its fluorocyclopropyl group with both nitrile and ketone functionalities. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C6H6FNO

Molecular Weight

127.12 g/mol

IUPAC Name

3-[(1S,2R)-2-fluorocyclopropyl]-3-oxopropanenitrile

InChI

InChI=1S/C6H6FNO/c7-5-3-4(5)6(9)1-2-8/h4-5H,1,3H2/t4-,5-/m1/s1

InChI Key

KZIMDNDXEZWALA-RFZPGFLSSA-N

Isomeric SMILES

C1[C@H]([C@@H]1F)C(=O)CC#N

Canonical SMILES

C1C(C1F)C(=O)CC#N

Origin of Product

United States

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